
Estra-1,3,5(10)-trien-17beta-ol, 2,3,4-trimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estra-1,3,5(10)-trien-17beta-ol, 2,3,4-trimethoxy- is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of three methoxy groups attached to the aromatic ring, which can influence its biological activity and chemical properties.
Méthodes De Préparation
The synthesis of Estra-1,3,5(10)-trien-17beta-ol, 2,3,4-trimethoxy- typically involves multiple steps, starting from estradiol or its derivatives. The introduction of methoxy groups can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Estra-1,3,5(10)-trien-17beta-ol, 2,3,4-trimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into dihydro derivatives using hydrogen gas and a catalyst such as palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Applications De Recherche Scientifique
Estra-1,3,5(10)-trien-17beta-ol, 2,3,4-trimethoxy- has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of methoxy substitution on the reactivity and stability of steroidal compounds.
Biology: Researchers investigate its interactions with estrogen receptors and its potential as a selective estrogen receptor modulator (SERM).
Medicine: The compound is studied for its potential therapeutic applications in hormone replacement therapy and the treatment of estrogen-related disorders.
Industry: It may be used in the development of pharmaceuticals and other estrogenic compounds.
Mécanisme D'action
The mechanism of action of Estra-1,3,5(10)-trien-17beta-ol, 2,3,4-trimethoxy- involves binding to estrogen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the compound can modulate the transcription of estrogen-responsive genes, influencing various physiological processes such as cell growth, differentiation, and metabolism.
Comparaison Avec Des Composés Similaires
Estra-1,3,5(10)-trien-17beta-ol, 2,3,4-trimethoxy- can be compared with other estrogenic compounds such as:
Estradiol: The natural hormone with similar core structure but without methoxy substitutions.
Ethinylestradiol: A synthetic derivative used in oral contraceptives, characterized by an ethinyl group at the C17 position.
Diethylstilbestrol: A non-steroidal estrogen with a different structure but similar estrogenic activity.
The unique feature of Estra-1,3,5(10)-trien-17beta-ol, 2,3,4-trimethoxy- is the presence of three methoxy groups, which can alter its pharmacokinetics and pharmacodynamics compared to other estrogenic compounds.
Propriétés
Numéro CAS |
4314-54-9 |
|---|---|
Formule moléculaire |
C21H30O4 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17S)-2,3,4-trimethoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H30O4/c1-21-10-9-12-13(16(21)7-8-18(21)22)5-6-14-15(12)11-17(23-2)20(25-4)19(14)24-3/h11-13,16,18,22H,5-10H2,1-4H3/t12-,13+,16-,18-,21-/m0/s1 |
Clé InChI |
HRVXCJHYWIFSOQ-LEZVPBBQSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=C(C=C34)OC)OC)OC |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




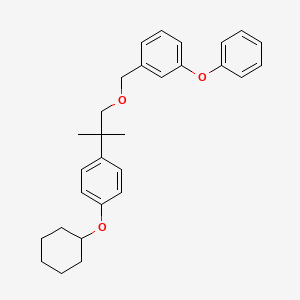

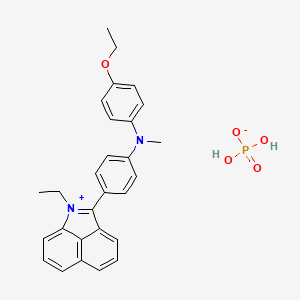
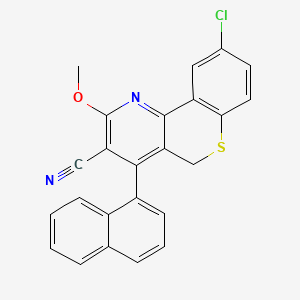
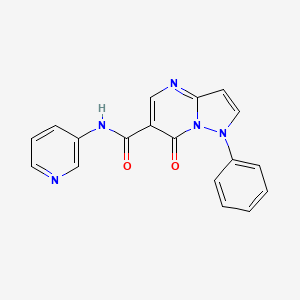

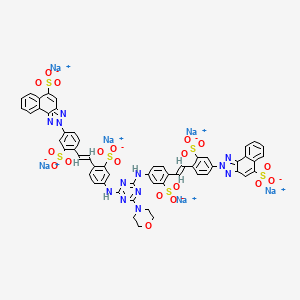

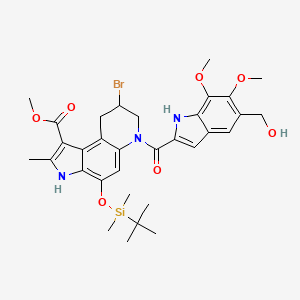
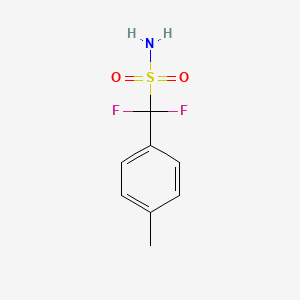
![6,6-dimethyl-1-[4-(4-nitrophenyl)sulfonylphenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B12764554.png)

